molecular formula C6H3BrClN3 B2796964 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine CAS No. 83472-62-2

6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine

Cat. No.: B2796964
CAS No.: 83472-62-2
M. Wt: 232.47
InChI Key: YZFMFJGMTUIRCK-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 6 and 7 positions, respectively. It is widely used in medicinal chemistry and pharmaceutical research due to its potential biological activities and structural versatility .

Biochemical Analysis

Biochemical Properties

6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine has been shown to interact with various enzymes and proteins . It forms a sticky π–π bond with the imidazole ring, stabilizing it in the binding site . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, potentially inhibiting or activating certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects have been observed, high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is an area of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine. This intermediate is then subjected to further reactions with halogenated derivatives under phase transfer catalysis (PTC) conditions to yield the desired compound . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (t-BAB) as a phase transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as DMF, bases like K2CO3, and catalysts such as t-BAB .

Major Products

The major products formed from the reactions of this compound include various substituted imidazo[4,5-B]pyridine derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine include other imidazo[4,5-B]pyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at the 6 and 7 positions, respectively, can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-7-chloro-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-6-5(4(3)8)10-2-11-6/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFMFJGMTUIRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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